3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
Overview
Description
3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as MNBF, is a synthetic compound with potential applications in the field of scientific research. This molecule has gained interest due to its unique structure and potential biological activity. In
Mechanism of Action
The mechanism of action of 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways. 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in vitro and in vivo. 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is its potential to be used as a fluorescent probe for imaging purposes. 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also shown potential in various scientific research applications. However, one limitation of 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone research. One direction is to further investigate its anti-inflammatory and antioxidant properties in vivo. Another direction is to explore its potential as an anticancer agent. Additionally, 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone could be further optimized to improve its solubility and bioavailability. 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone could also be modified to create analogs with improved biological activity.
Scientific Research Applications
3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been investigated for its ability to inhibit the growth of certain bacteria and fungi. Additionally, 3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been used as a fluorescent probe for imaging purposes.
properties
IUPAC Name |
(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12-3-6-14(7-4-12)18-11-15(19(21)25-18)9-13-5-8-17(24-2)16(10-13)20(22)23/h3-11H,1-2H3/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVUSBBFSDYUEH-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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